![molecular formula C10H8ClNO4 B12879718 2-(Carboxy(hydroxy)methyl)-4-(chloromethyl)benzo[d]oxazole](/img/structure/B12879718.png)
2-(Carboxy(hydroxy)methyl)-4-(chloromethyl)benzo[d]oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Carboxy(hydroxy)methyl)-4-(chloromethyl)benzo[d]oxazole is a heterocyclic compound featuring a benzo[d]oxazole core with carboxy(hydroxy)methyl and chloromethyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-4-(chloromethyl)benzo[d]oxazole typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d]oxazole core, followed by functionalization at specific positions.
Formation of Benzo[d]oxazole Core: The benzo[d]oxazole core can be synthesized via the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of Chloromethyl Group: The chloromethyl group can be introduced through chloromethylation reactions using reagents such as formaldehyde and hydrochloric acid.
Carboxy(hydroxy)methyl Substitution: The carboxy(hydroxy)methyl group can be introduced via carboxylation reactions, often using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, to form carboxylic acids.
Reduction: Reduction reactions can target the chloromethyl group, converting it to a methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of methyl derivatives.
Substitution: Formation of various substituted benzo[d]oxazole derivatives.
科学研究应用
Chemistry
In organic synthesis, 2-(Carboxy(hydroxy)methyl)-4-(chloromethyl)benzo[d]oxazole serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s structural features make it a candidate for biological studies, particularly in the design of enzyme inhibitors or receptor modulators. Its potential interactions with biological macromolecules can be explored for therapeutic applications.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Research into these derivatives can lead to the development of new drugs.
Industry
In materials science, the compound can be used in the synthesis of polymers or as a building block for advanced materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism by which 2-(Carboxy(hydroxy)methyl)-4-(chloromethyl)benzo[d]oxazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The carboxy(hydroxy)methyl group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-(Hydroxymethyl)-4-(chloromethyl)benzo[d]oxazole: Lacks the carboxyl group, potentially altering its reactivity and biological activity.
2-(Carboxy(hydroxy)methyl)-4-methylbenzo[d]oxazole:
2-(Carboxy(hydroxy)methyl)-4-(bromomethyl)benzo[d]oxazole: Similar structure but with a bromomethyl group, which may exhibit different reactivity due to the nature of the bromine atom.
Uniqueness
2-(Carboxy(hydroxy)methyl)-4-(chloromethyl)benzo[d]oxazole is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for diverse applications in research and industry.
属性
分子式 |
C10H8ClNO4 |
|---|---|
分子量 |
241.63 g/mol |
IUPAC 名称 |
2-[4-(chloromethyl)-1,3-benzoxazol-2-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H8ClNO4/c11-4-5-2-1-3-6-7(5)12-9(16-6)8(13)10(14)15/h1-3,8,13H,4H2,(H,14,15) |
InChI 键 |
HXIVMPGXEAKMPY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1)OC(=N2)C(C(=O)O)O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Furan-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12879648.png)
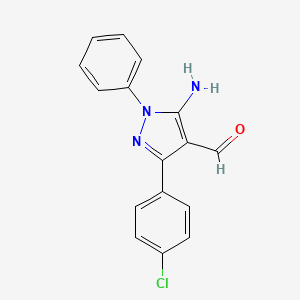
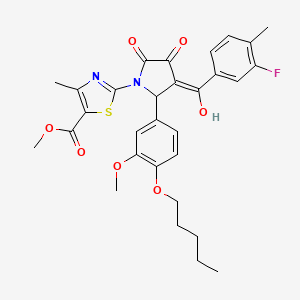
![6-Benzylidenethiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B12879674.png)
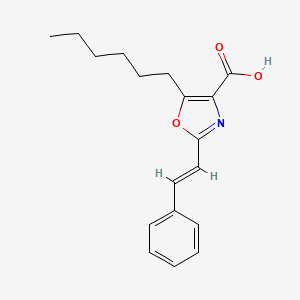

![3-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12879679.png)

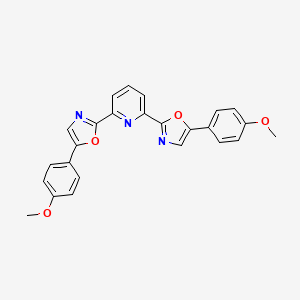
![5-Chloro-2-hydroxy-N-[3-(5-methyl-2-furyl)phenyl]benzamide](/img/structure/B12879694.png)
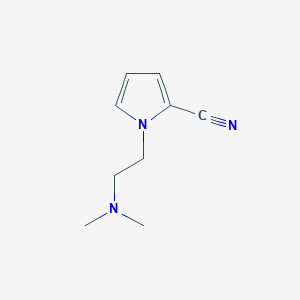
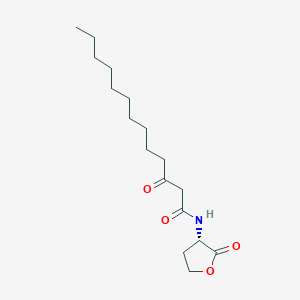
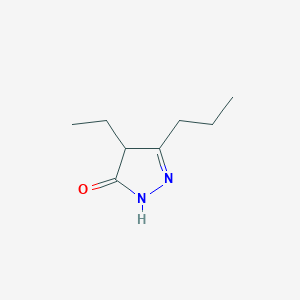
![4-Ethylbenzo[d]oxazole-2-acrylic acid](/img/structure/B12879725.png)
